molecular formula C11H15BrMgO B14883096 (4-t-Butoxy-2-methylphenyl)magnesium bromide

(4-t-Butoxy-2-methylphenyl)magnesium bromide

Cat. No.: B14883096
M. Wt: 267.45 g/mol
InChI Key: CGXUYKLTYPLHBI-UHFFFAOYSA-M
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Description

(4-tert-butoxy-2-methylphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds widely used in organic synthesis for forming carbon-carbon bonds. This particular compound is characterized by the presence of a tert-butoxy group and a methyl group on the phenyl ring, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-tert-butoxy-2-methylphenyl)magnesium bromide typically involves the reaction of 4-tert-butoxy-2-methylbromobenzene with magnesium metal in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

4-tert-butoxy-2-methylbromobenzene+Mg(4-tert-butoxy-2-methylphenyl)magnesium bromide\text{4-tert-butoxy-2-methylbromobenzene} + \text{Mg} \rightarrow \text{(4-tert-butoxy-2-methylphenyl)magnesium bromide} 4-tert-butoxy-2-methylbromobenzene+Mg→(4-tert-butoxy-2-methylphenyl)magnesium bromide

Industrial Production Methods

Industrial production of Grignard reagents, including (4-tert-butoxy-2-methylphenyl)magnesium bromide, follows similar principles but on a larger scale. The process involves using large reactors equipped with systems to maintain an inert atmosphere and control temperature. The reagents are added in a controlled manner to ensure complete reaction and high yield.

Chemical Reactions Analysis

Types of Reactions

(4-tert-butoxy-2-methylphenyl)magnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in coupling reactions with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.

    Alkyl Halides: Used in nucleophilic substitution reactions.

    Electrophiles: Various electrophiles can be used in coupling reactions.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    New Carbon-Carbon Bonds: Formed from nucleophilic substitution and coupling reactions.

Scientific Research Applications

(4-tert-butoxy-2-methylphenyl)magnesium bromide is used in various scientific research applications:

    Organic Synthesis: Widely used in the synthesis of complex organic molecules.

    Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: Employed in the preparation of polymers and other advanced materials.

    Agricultural Chemistry: Used in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (4-tert-butoxy-2-methylphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly nucleophilic. This allows the compound to react with various electrophiles, forming new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

  • (4-tert-butylphenyl)magnesium bromide
  • (4-iso-propyloxy-2-methylphenyl)magnesium bromide
  • (4-tert-butoxy-3,5-dimethylphenyl)magnesium bromide

Uniqueness

(4-tert-butoxy-2-methylphenyl)magnesium bromide is unique due to the presence of both a tert-butoxy group and a methyl group on the phenyl ring. This combination provides distinct steric and electronic properties, making it a versatile reagent in various chemical transformations.

Properties

Molecular Formula

C11H15BrMgO

Molecular Weight

267.45 g/mol

IUPAC Name

magnesium;1-methyl-3-[(2-methylpropan-2-yl)oxy]benzene-6-ide;bromide

InChI

InChI=1S/C11H15O.BrH.Mg/c1-9-6-5-7-10(8-9)12-11(2,3)4;;/h5,7-8H,1-4H3;1H;/q-1;;+2/p-1

InChI Key

CGXUYKLTYPLHBI-UHFFFAOYSA-M

Canonical SMILES

CC1=[C-]C=CC(=C1)OC(C)(C)C.[Mg+2].[Br-]

Origin of Product

United States

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